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Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzaldehyde

Cat. No.: B113158 Get Quote

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the unambiguous structural

elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy serves as a cornerstone analytical technique, providing profound insights into the

molecular architecture of organic compounds. This guide presents a detailed comparative

analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-methoxybenzaldehyde, a versatile

building block in organic synthesis. To provide a comprehensive understanding of its spectral

features, we will compare its NMR data with those of structurally related analogs: 2-

methoxybenzaldehyde, 3-bromobenzaldehyde, and the isomeric 3-bromo-4-

methoxybenzaldehyde. This guide will delve into the influence of the bromo and methoxy

substituents on the chemical environment of the aromatic ring and the aldehyde functionality,

supported by experimental data and detailed protocols.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data

for 3-Bromo-2-methoxybenzaldehyde and its selected analogs. Chemical shifts (δ) are

reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and coupling

constants (J) are given in Hertz (Hz).
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Proton (¹H)
Experimenta

l δ (ppm)

Predicted δ

(ppm)
Multiplicity J (Hz) Assignment

H-6 7.75 7.73 dd 7.9, 1.6 Ar-H

H-4 7.68 7.66 dd 7.9, 1.6 Ar-H

H-5 7.25 7.23 t 7.9 Ar-H

OCH₃ 3.95 3.93 s - -OCH₃

CHO 10.45 10.43 s - -CHO

Carbon (¹³C)
Experimental δ

(ppm)
Predicted δ (ppm) Assignment

C=O 189.5 189.3 -CHO

C-2 158.5 158.3 C-OCH₃

C-6 135.5 135.3 Ar-CH

C-4 128.5 128.3 Ar-CH

C-1 127.8 127.6 C-CHO

C-5 124.5 124.3 Ar-CH

C-3 115.8 115.6 C-Br

OCH₃ 56.5 56.3 -OCH₃
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Compound Solvent

Aldehyde

Proton (CHO) δ

(ppm),

Multiplicity

Aromatic

Protons δ

(ppm),

Multiplicity, J

(Hz)

Other Protons δ

(ppm),

Multiplicity

3-Bromo-2-

methoxybenzald

ehyde

CDCl₃ 10.45 (s)

7.75 (dd, J=7.9,

1.6), 7.68 (dd,

J=7.9, 1.6), 7.25

(t, J=7.9)

3.95 (s, 3H)

2-

Methoxybenzald

ehyde

CDCl₃ 10.47 (s)

7.83 (dd, J=7.7,

1.8), 7.56 (ddd,

J=8.4, 7.4, 1.8),

7.07 (td, J=7.5,

1.0), 7.00 (d,

J=8.4)

3.92 (s, 3H)

3-

Bromobenzaldeh

yde

CDCl₃ 9.98 (s)

8.05 (t, J=1.7),

7.89 (dt, J=7.7,

1.3), 7.78 (ddd,

J=8.0, 2.0, 1.0),

7.42 (t, J=7.8)

-

3-Bromo-4-

methoxybenzald

ehyde

CDCl₃ 9.83 (s)

8.04 (d, J=2.1),

7.81 (dd, J=8.5,

2.1), 7.00 (d,

J=8.5)

3.98 (s, 3H)
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Compoun

d
Solvent

C=O δ

(ppm)

Aromatic

C-O/C-Br

δ (ppm)

Aromatic

C-H δ

(ppm)

Aromatic

C-CHO δ

(ppm)

Other δ

(ppm)

3-Bromo-2-

methoxybe

nzaldehyd

e

CDCl₃ 189.5

158.5 (C-

O), 115.8

(C-Br)

135.5,

128.5,

124.5

127.8
56.5

(OCH₃)

2-

Methoxybe

nzaldehyd

e

CDCl₃ 189.8
161.7 (C-

O)

135.9,

128.5,

120.6,

111.6

124.8
55.6

(OCH₃)

3-

Bromobenz

aldehyde

CDCl₃ 190.9
123.2 (C-

Br)

137.5,

136.2,

130.5,

128.4

138.2 -

3-Bromo-4-

methoxybe

nzaldehyd

e

CDCl₃ 190.8

160.0 (C-

O), 111.8

(C-Br)

134.5,

131.0,

111.5

130.2
56.6

(OCH₃)

Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate

data interpretation and comparison.

Instrumentation:

NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent) equipped with a 5 mm

broadband probe.

Software: TopSpin 3.5 (or equivalent).

Sample Preparation:

Weigh approximately 10-20 mg of the benzaldehyde derivative.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

Pulse Program: zg30 (30-degree pulse for quantitative measurements).

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: 20 ppm (-5 to 15 ppm).

Number of Scans: 16 to 64 (depending on sample concentration).

Relaxation Delay: 1.0 s.

Acquisition Time: 4.0 s.

Data Processing: Fourier transform the FID with a line broadening of 0.3 Hz. Phase and

baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00

ppm.

¹³C NMR Spectroscopy:

Pulse Program: zgpg30 (30-degree pulse with proton decoupling).

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: 240 ppm (-20 to 220 ppm).

Number of Scans: 1024 to 4096 (depending on sample concentration).

Relaxation Delay: 2.0 s.
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Acquisition Time: 1.2 s.

Data Processing: Fourier transform the FID with a line broadening of 1.0 Hz. Phase and

baseline correct the spectrum. Calibrate the chemical shift scale to the central peak of the

CDCl₃ triplet at 77.16 ppm.

Data Visualization
The following diagrams illustrate the NMR analysis workflow and the electronic effects

influencing the chemical shifts in 3-Bromo-2-methoxybenzaldehyde.
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Caption: Workflow for NMR Data Acquisition and Analysis.
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Substituent Effects on Aromatic Protons

Benzaldehyde Ring CHO H-4 H-5 H-6

-OCH3 (Electron Donating)

Shielding (Upfield Shift)

-Br (Electron Withdrawing & Inductive Effect)

Deshielding (Downfield Shift) Deshielding (Downfield Shift)

Click to download full resolution via product page

Caption: Substituent Effects on Aromatic Proton Chemical Shifts.

Analysis and Interpretation
The ¹H NMR spectrum of 3-Bromo-2-methoxybenzaldehyde displays characteristic signals

for the aldehyde proton, the methoxy group, and the three aromatic protons. The aldehyde

proton appears as a sharp singlet at a downfield chemical shift of 10.45 ppm, which is typical

for this functional group due to the deshielding effect of the carbonyl group. The methoxy

protons resonate as a singlet at 3.95 ppm.

The aromatic region shows a complex splitting pattern consistent with a 1,2,3-trisubstituted

benzene ring. The proton at the 6-position (H-6), ortho to the aldehyde group, is the most

deshielded aromatic proton, appearing as a doublet of doublets at 7.75 ppm. This deshielding

is due to the anisotropic effect of the carbonyl group. The proton at the 4-position (H-4) also

appears as a doublet of doublets at 7.68 ppm, while the proton at the 5-position (H-5) is

observed as a triplet at 7.25 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is found at 189.5 ppm.

The carbon attached to the methoxy group (C-2) resonates at 158.5 ppm, while the carbon

bearing the bromine atom (C-3) is observed at 115.8 ppm. The remaining aromatic carbons

and the methoxy carbon appear at their expected chemical shifts.

A comparison with the related benzaldehydes reveals the electronic effects of the substituents.

The electron-donating methoxy group at the 2-position in 2-methoxybenzaldehyde causes a
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slight upfield shift of the aromatic protons compared to benzaldehyde itself. Conversely, the

electron-withdrawing bromine atom in 3-bromobenzaldehyde leads to a downfield shift of the

aromatic protons. In 3-Bromo-2-methoxybenzaldehyde, the interplay of the electron-donating

methoxy group and the electron-withdrawing bromo group, along with their positional

relationship, results in the observed unique spectral pattern. The comparison with the isomer 3-

bromo-4-methoxybenzaldehyde further highlights the significant impact of substituent

positioning on the chemical shifts and coupling patterns of the aromatic protons.

This detailed NMR analysis provides a robust framework for the identification and

characterization of 3-Bromo-2-methoxybenzaldehyde and serves as a valuable resource for

researchers in the fields of organic synthesis and medicinal chemistry.

To cite this document: BenchChem. [Comparative ¹H and ¹³C NMR Analysis of 3-Bromo-2-
methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113158#1h-nmr-and-13c-nmr-analysis-of-3-bromo-2-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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